

interpreting complex NMR spectra of indazole compounds

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Compound of Interest

Compound Name: (1-methyl-1H-indazol-6-yl)methanamine hcl

CAS No.: 1357945-57-3

Cat. No.: B566880

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Technical Support Center: Indazole NMR Interpretation

Introduction

Indazoles are privileged scaffolds in drug discovery, appearing in potent kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. However, they present a notorious analytical challenge: annular tautomerism and N-alkylation regioselectivity.

As a researcher, you likely face one of two core problems:

- Regioisomer Confusion: distinguishing
 - substituted (benzenoid) from
 - substituted (quinonoid) isomers.

- Tautomeric Blur: Broadening or averaging of signals due to rapid proton exchange in unsubstituted indazoles.

This guide provides self-validating protocols to resolve these issues definitively.

Part 1: The Regiochemistry Crisis (N1 vs. N2)

Q: I alkylated an indazole and isolated two isomers. How do I definitively assign N1 vs. N2 substitution?

The Short Answer: You cannot rely solely on 1D

¹H NMR chemical shifts, as solvent effects cause significant drift. You must use 2D NOESY/ROESY to detect spatial proximity between the substituent and the indazole core.

The Mechanistic Logic

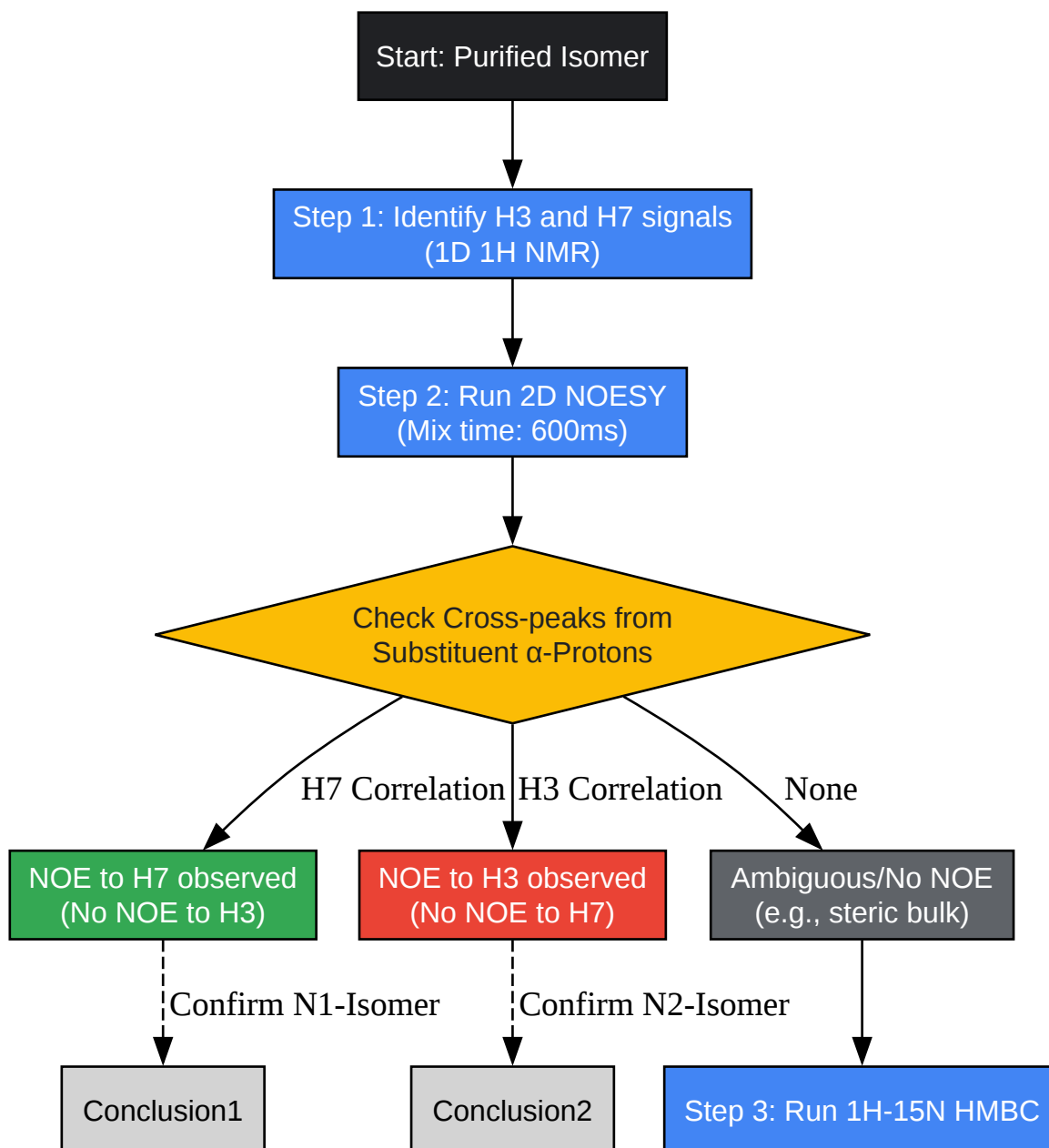
- N1-Substitution: The substituent is attached to the nitrogen adjacent to the benzene ring. The -protons of the substituent will be spatially close to H7 of the benzene ring.
- N2-Substitution: The substituent is attached to the nitrogen adjacent to the C3 position. The -protons will be spatially close to H3.

Experimental Protocol: The "Proximity Check"

- Sample Prep: Dissolve ~5-10 mg in DMSO-
or CDCl₃.
. Avoid protic solvents (MeOH) if possible to prevent exchange broadening.
- Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
 - Mixing Time: Set to 500–800 ms for small molecules (MW < 500).
 - Scans: Minimum 16 scans per increment to see weak NOEs.
- Analysis: Look for cross-peaks at the intersection of the substituent's

-CH protons and the aromatic region.

Decision Logic (Visualization)



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Caption: Workflow for distinguishing N1 vs. N2 indazole isomers using NOE correlations. If NOE is silent, 15N detection is required.

Part 2: The "Silver Bullet" – Nitrogen NMR (N)[1]

Q: My substituent has no protons near the attachment point (e.g., N-Aryl). NOESY is useless. What now?

The Solution: Use

H-

N HMBC. This is the most robust method because the chemical shift difference between pyrrole-like and pyridine-like nitrogens is massive (>100 ppm).

Data Table: Diagnostic Chemical Shifts

Note: Shifts are referenced to liquid NH

Isomer Type	Nitrogen Atom	Electronic Character	Typical N Shift ()
N1-Substituted	N1 (Substituted)	Pyrrole-like (Shielded)	140 – 170 ppm
N2 (Unsubstituted)	Pyridine-like (Deshielded)	330 – 380 ppm	
N2-Substituted	N1 (Unsubstituted)	Pyridine-like (Deshielded)	250 – 290 ppm
N2 (Substituted)	Pyrrole-like (Shielded)	180 – 210 ppm	

Key Insight:

- In N1-isomers, the substituted nitrogen (N1) is highly shielded (~150 ppm).
- In N2-isomers, the substituted nitrogen (N2) is shielded (~190 ppm), but the unsubstituted N1 is often less deshielded than the N2 in the N1-isomer.
- The "Gap" Rule: The chemical shift difference (

) between N1 and N2 is typically larger in N1-isomers (~180 ppm gap) than in N2-isomers (~80-100 ppm gap).

Experimental Protocol:

H-

N HMBC

- Concentration: Requires high concentration (>20 mg/mL is ideal) due to low natural abundance of N (0.37%).
- Parameter Setup:
 - Select HMBCGP_15N (or equivalent).
 - Optimize long-range coupling constant () to 5–8 Hz.
- Interpretation:
 - H3 will typically correlate to N2 (2-bond) and N1 (3-bond).
 - H7 will typically correlate to N1 (3-bond).
 - By observing the chemical shift of the nitrogen that H7 correlates to, you can determine if that nitrogen is pyrrole-like (N1-sub) or pyridine-like (N2-sub).

Part 3: Tautomerism & Proton Exchange

Q: My unsubstituted indazole shows broad peaks, and I can't see the NH proton. Is my sample impure?

The Diagnosis: This is likely tautomeric exchange, not impurity. In solution,

-indazole and

-indazole interconvert.[1][2][3] The rate of this exchange relative to the NMR time scale determines peak shape.

- Fast Exchange: You see an average signal.
- Intermediate Exchange: Broad, "pancake" peaks (coalescence).
- Slow Exchange: Distinct sets of peaks for both tautomers (rare at RT).

Troubleshooting Steps

- Change Solvent: Switch from CDCl₃

to DMSO-

. DMSO is a hydrogen-bond acceptor and often "locks" the NH proton, slowing exchange and sharpening signals.

- Lower Temperature: Run the experiment at 270K or 250K. This slows the exchange rate, potentially resolving the tautomers or sharpening the dominant

-tautomer signals.

- Verify C3 Signal: The C3 carbon is the most sensitive to tautomeric state.
 - -indazole C3: ~134 ppm.
 - -indazole C3: ~120-125 ppm.

Part 4: Carbon (C) Assignment Cheat Sheet

When

N is unavailable,

C shifts provide secondary confirmation.

Position	N1-Alkyl Indazole (ppm)	N2-Alkyl Indazole (ppm)	Diagnostic Note
C3	132 – 135	120 – 126	N2-sub shifts C3 upfield
C7a	138 – 142	145 – 149	N2-sub deshields bridgehead
C3a	120 – 124	118 – 122	Less diagnostic

References

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